molecular formula C5H9F2N B1487696 3,3-Difluorocyclopentanamine CAS No. 939525-61-8

3,3-Difluorocyclopentanamine

Cat. No. B1487696
M. Wt: 121.13 g/mol
InChI Key: QLOHXGYAULHFOG-UHFFFAOYSA-N
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Description

3,3-Difluorocyclopentanamine is a chemical compound with the molecular formula C5H9F2N . It has an average mass of 121.129 Da and a mono-isotopic mass of 121.070305 Da .


Molecular Structure Analysis

The InChI code for 3,3-Difluorocyclopentanamine hydrochloride is 1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H . This indicates the presence of a cyclopentane ring with two fluorine atoms and one amine group attached.


Physical And Chemical Properties Analysis

3,3-Difluorocyclopentanamine hydrochloride is a solid at room temperature . It has a molecular weight of 157.59 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

“3,3-Difluorocyclopentanamine” is a chemical compound with the molecular formula C5H10ClF2N . It is often used in the form of its hydrochloride salt . The compound is typically stored under an inert atmosphere at temperatures between 2-8°C . It is a solid at room temperature .

Safety And Hazards

3,3-Difluorocyclopentanamine hydrochloride is harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and washing hands thoroughly after handling .

properties

IUPAC Name

3,3-difluorocyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHXGYAULHFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclopentanamine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of tert-butyl 3,3-difluorocyclopentylcarbamate and DCM/TFA (50%, 7 mL) was stirred at 25° C. for 30 min. The reaction mixture was concentrated down and dried in vacuo to afford the title compound as an orange semi-solid, TFA salt (0.51 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ 1.69-1.88 (m, 1 H) 2.00-2.22 (m, 3 H) 2.22-2.38 (m, 1 H) 2.56 (d, J=6.32 Hz, 1 H) 3.71 (d, J=5.31 Hz, 1 H) 8.20 (br. s., 3 H).
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KP Melnykov, PS Nosik, BB Kurpil… - Journal of Fluorine …, 2017 - Elsevier
An approach to the preparation of gem-difluorocyclopentane/hexane-derived carboxylic acids and amines is described. Whereas for 3,3-difluoro-substituted cycloalkanones, …
Number of citations: 16 www.sciencedirect.com

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